2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core with a hydrazinyl group and a 2-methylbenzylidene substituent, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-methylbenzaldehyde in the presence of a suitable solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Analyse Chemischer Reaktionen
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzimidazole derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities, making it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to interfere with the cell cycle and induce apoptosis in cancer cells. It achieves this by binding to and inhibiting key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases . The hydrazinyl group and benzimidazole core play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1H-benzimidazole: Similar structure but with a different position of the methyl group, which may affect its chemical and biological properties.
2-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1H-benzimidazole: Another isomer with the methyl group in a different position, leading to variations in reactivity and activity.
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-1H-benzimidazole: Substitution with a bromine atom, which can enhance its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C15H14N4 |
---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
N-[(E)-(2-methylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-2-3-7-12(11)10-16-19-15-17-13-8-4-5-9-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+ |
InChI-Schlüssel |
XXFBWOQEDTYGCU-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.